molecular formula C10H7N5S B12113654 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine CAS No. 646998-74-5

2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine

Cat. No.: B12113654
CAS No.: 646998-74-5
M. Wt: 229.26 g/mol
InChI Key: SWKBJHHAFZQSSP-UHFFFAOYSA-N
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Description

Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is a heterocyclic compound that features a pyrazine ring fused with a thienyl and triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thienyl-substituted hydrazine with a suitable pyrazine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is unique due to its specific combination of pyrazine, thienyl, and triazolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

646998-74-5

Molecular Formula

C10H7N5S

Molecular Weight

229.26 g/mol

IUPAC Name

2-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)pyrazine

InChI

InChI=1S/C10H7N5S/c1-2-8(16-5-1)10-13-9(14-15-10)7-6-11-3-4-12-7/h1-6H,(H,13,14,15)

InChI Key

SWKBJHHAFZQSSP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=NN2)C3=NC=CN=C3

Origin of Product

United States

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